molecular formula C12H8F3NO B3094925 5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol CAS No. 1261497-16-8

5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol

Cat. No.: B3094925
CAS No.: 1261497-16-8
M. Wt: 239.19 g/mol
InChI Key: PFXPRLOVDAIVHA-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol is a chemical compound of significant interest in research and development, particularly as a sophisticated building block for the synthesis of novel active ingredients. This molecule incorporates two privileged structural motifs: a pyridinol ring and a phenyl group bearing a trifluoromethyl substituent. The combination of these features is designed to impart unique physicochemical properties, potentially leading to enhanced biological activity and optimized absorption characteristics in downstream molecules . Compounds containing the trifluoromethylpyridine (TFMP) scaffold are well-represented in advanced research areas. In agrochemical discovery, TFMP derivatives are key structural components in numerous commercially successful herbicides, insecticides, and fungicides . Similarly, in pharmaceutical research, the TFMP moiety is a critical element in several approved active ingredients and candidates currently in clinical trials, spanning applications from oncology to antiviral therapies . The presence of both the trifluoromethyl group and the pyridine ring in this compound makes it a valuable intermediate for medicinal chemistry and drug discovery programs aiming to modulate pharmacokinetic and pharmacodynamic properties. This product is provided for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(17)7-16-6-9/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXPRLOVDAIVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683020
Record name 5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol
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Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261497-16-8
Record name 3-Pyridinol, 5-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261497-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 5 4 Trifluoromethyl Phenyl Pyridin 3 Ol

Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby revealing potential synthetic pathways.

The structure of 5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol offers several logical points for disconnection. The two primary strategic disconnections are (A) the C-C bond between the pyridine (B92270) ring and the trifluoromethylphenyl group, and (B) the bonds forming the pyridine ring itself (Figure 1).

Disconnection A (C-C Bond): This disconnection is the most straightforward, falling under the category of cross-coupling reactions. It simplifies the target molecule into two key precursors: a pyridin-3-ol derivative functionalized at the 5-position (e.g., with a halide, 2 ) and a 4-(trifluoromethyl)phenyl organometallic reagent (3 ), such as a boronic acid or an organozinc compound. This approach benefits from the wide availability of robust cross-coupling methodologies.

Disconnection B (Pyridine Ring): A more convergent approach involves disconnecting the pyridine ring. A [2+2+2] cycloaddition strategy is a powerful method for constructing substituted pyridines. acsgcipr.org This disconnection breaks the pyridine ring into two acetylene (B1199291) units and a nitrile. For this target, this could involve a diyne, an alkyne, and 4-(trifluoromethyl)benzonitrile (B42179) (4 ). The hydroxyl group could be incorporated as part of an alkyne precursor or installed post-cyclization. This leads to acyclic, simpler starting materials.

These disconnections highlight precursors such as 5-halopyridin-3-ol, 4-(trifluoromethyl)phenylboronic acid, and various alkynes and nitriles as critical intermediates for the synthesis.

Based on the retrosynthetic analysis, several distinct synthetic routes can be envisioned:

Route 1: Late-Stage Arylation. This linear route involves the initial synthesis or procurement of a 5-substituted pyridin-3-ol. A common precursor would be 5-bromopyridin-3-ol. This intermediate would then undergo a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, with an appropriate 4-(trifluoromethyl)phenyl organometallic reagent. orgsyn.orgwikipedia.orgnih.gov This route is highly convergent and relies on well-established, high-yielding reactions. The primary challenge lies in the synthesis and handling of the potentially sensitive 5-halopyridin-3-ol precursor.

Route 2: Convergent Cycloaddition. This route focuses on constructing the fully substituted pyridine ring in a single step from acyclic precursors. The Bönnemann-Wakatsuki pyridine synthesis, a cobalt-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile, is a prominent example. thieme-connect.comthieme-connect.com In this scenario, 4-(trifluoromethyl)benzonitrile could be reacted with acetylene and a functionalized alkyne bearing a masked hydroxyl group. The regioselectivity of such cycloadditions can be a challenge but is often controllable through the choice of catalyst and substituents on the alkyne partners. nih.govbohrium.com

Route 3: Pyridine Ring Transformation. Another potential route involves the synthesis of a related heterocyclic system, such as a furan, followed by a rearrangement to form the pyridine core. For instance, the oxidative rearrangement of (5-arylfurfuryl)amines is a known method for producing 6-arylpyridin-3-ols. researchgate.netresearchgate.net Adapting this methodology would require the synthesis of a (5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine (B1461242) precursor.

Each route presents distinct advantages and challenges related to step economy, precursor availability, and control of regioselectivity. Route 1 is often preferred for its predictability and high functional group tolerance.

Development and Optimization of Synthetic Protocols

The successful synthesis of this compound hinges on the optimization of key chemical transformations, particularly the construction of the pyridine ring and the regioselective installation of the aryl substituent.

Transition-metal catalysis provides the most efficient and atom-economical methods for constructing substituted pyridine rings from simple acyclic precursors. acsgcipr.orgthieme-connect.com The [2+2+2] cycloaddition reaction is particularly powerful. researchgate.net

Cobalt-catalyzed cycloadditions are well-documented for their effectiveness in pyridine synthesis. thieme-connect.comthieme-connect.comnih.gov These reactions typically proceed under mild conditions and can offer high regioselectivity. A hypothetical cycloaddition to form the core of the target molecule could involve the reaction of 4-(trifluoromethyl)benzonitrile with two different alkynes, one of which carries a protected hydroxyl group to later reveal the pyridin-3-ol functionality.

Table 1: Overview of Catalytic Systems for [2+2+2] Pyridine Synthesis
Catalyst SystemPrecursorsKey AdvantagesReference
Cobalt(I) complexes (e.g., CpCo(COD))Alkynes + NitrilesHigh efficiency, well-studied, potential for regiocontrol. thieme-connect.comthieme-connect.com
CoCl₂(phen)/Zn/ZnBr₂Diynes + NitrilesUses inexpensive earth-abundant metal, scalable. nih.govbohrium.com
Ruthenium(II) catalystsDiynes + NitrilesGood functional group tolerance. acsgcipr.org
Rhodium(I) catalystsAlkynes + NitrilesEffective but uses a more expensive precious metal. nih.gov

These catalytic methods offer a convergent pathway to highly substituted pyridines that would be difficult to access through traditional condensation chemistry.

For synthetic strategies that rely on a late-stage arylation (Route 1), achieving regioselective C-C bond formation at the C5 position of the pyridin-3-ol ring is critical.

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a premier method for this transformation, reacting a halo-pyridine with an arylboronic acid. nih.govmdpi.comyoutube.com The synthesis would involve reacting 5-bromo- or 5-iodopyridin-3-ol (B1313137) with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. The Negishi coupling, which utilizes an organozinc reagent, is another powerful alternative known for its high functional group tolerance. orgsyn.orgwikipedia.orgresearchgate.net

Direct C-H Arylation: More modern approaches involve the direct C-H arylation of the pyridine ring, avoiding the need to pre-functionalize the pyridine with a halogen. nih.govresearchgate.net These reactions are typically catalyzed by palladium, and regioselectivity is governed by the electronic properties of the pyridine ring. nih.gov For a pyridin-3-ol, the hydroxyl group's directing effects would need to be carefully considered to achieve the desired C5 arylation over other positions like C2, C4, or C6. The presence of existing substituents can strongly influence the site of C-H activation. nih.govresearchgate.net

Table 2: Comparison of Arylation Methodologies
MethodPyridine PrecursorAryl PrecursorCatalyst (Typical)Key FeaturesReference
Suzuki-Miyaura Coupling5-Bromo-pyridin-3-ol4-(Trifluoromethyl)phenylboronic acidPd(0) complexes (e.g., Pd(PPh₃)₄)High yields, excellent functional group tolerance, commercially available reagents. nih.govmdpi.com
Negishi Coupling5-Bromo-pyridin-3-ol(4-(Trifluoromethyl)phenyl)zinc chloridePd(0) or Ni(0) complexesHighly reactive organometallic, mild conditions, tolerates sensitive groups. orgsyn.orgwikipedia.org
Direct C-H ArylationPyridin-3-ol4-Bromo- or 4-iodobenzotrifluoridePd(II) salts (e.g., Pd(OAc)₂)Atom economical (no pre-functionalization), regioselectivity can be challenging. nih.govresearchgate.net

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a factor in its direct synthesis.

However, this consideration would become critical in the synthesis of chiral derivatives. For example, if a chiral substituent were present on the pyridine ring or if the molecule were sterically hindered enough to exhibit atropisomerism (chirality arising from restricted rotation around a single bond), enantioselective methods would be required. In such cases, asymmetric catalysis could be employed either during the pyridine ring formation or in the introduction of substituents to establish the desired stereochemistry. For instance, nickel-catalyzed enantioselective arylation of pyridinium (B92312) ions has been reported for the synthesis of chiral dihydropyridones, demonstrating a potential strategy for accessing related chiral structures. nih.gov

Advanced Reagent and Solvent Selection for Enhanced Reaction Efficiency

The efficiency of the Suzuki-Miyaura coupling for preparing this compound is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. For challenging substrates like heteroaryl halides, these choices are critical to achieving high yields and short reaction times. organic-chemistry.org

Catalyst and Ligand Systems: Standard palladium sources like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. wikipedia.org While traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) are effective, advanced electron-rich and sterically bulky phosphine ligands (e.g., SPhos) and N-heterocyclic carbenes (NHCs) have shown superior performance, especially for less reactive aryl chlorides. wikipedia.orgorganic-chemistry.org These advanced ligands can improve catalyst turnover numbers, allowing for lower catalyst loadings. organic-chemistry.org

Bases and Solvents: The base plays a vital role in the transmetalation step of the Suzuki reaction. libretexts.org A range of bases can be used, including inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). wikipedia.orgnih.gov The choice of base is often linked to the solvent system. Traditional organic solvents such as 1,4-dioxane, toluene, and dimethylformamide (DMF) are effective. wikipedia.orgnih.gov However, to enhance reaction efficiency and simplify product isolation, aqueous solvent systems are increasingly used. A mixture of an organic solvent and water (e.g., 4:1 dioxane:water) can be beneficial, as water can help in the speciation of the boronic ester. nih.gov

Microwave Irradiation: A significant advancement for enhancing reaction efficiency is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating. mdpi.comnih.gov This technique is particularly effective for the synthesis of substituted imidazo[1,2-a]pyridines and other heterocyclic systems. mdpi.com

Catalyst/LigandBaseSolventTemperature (°C)TimeYield (%)Reference
Pd(PPh₃)₄K₂CO₃DME150 (MW)20 min95
Pd(OAc)₂/PPh₃K₂CO₃DME150 (MW)20 min93
Pyridine-Pyrazole/Pd(II)KOHEtOH/H₂O120 (MW)2 min98 nih.govresearchgate.net
Pd(OAc)₂/Ad₂PⁿBuLiOᵗBuDioxane/H₂O10012 h94 nih.gov
XPhosPdG2/XPhosK₂CO₃EtOH/H₂O135 (MW)40 min86 nih.gov

Table 1: Comparison of different reagent and solvent systems for Suzuki-Miyaura cross-coupling reactions involving heteroaryl halides, demonstrating the impact of advanced conditions like microwave (MW) heating.

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of this compound, these principles can be applied to optimize reaction design, select environmentally friendly reaction media, and employ sustainable catalytic methods.

Atom Economy and Reaction Design for Waste Minimization

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. buecher.de Reactions with high atom economy, such as coupling reactions, are preferred as they minimize the generation of byproducts and waste. jocpr.com

The proposed Suzuki-Miyaura synthesis of the target compound is inherently atom-economical. libretexts.orgjocpr.com The reaction combines the two key fragments with the formation of inorganic salts as the primary byproducts, which are easily separable.

Atom Economy Calculation for Proposed Suzuki-Miyaura Reaction:

Reactants: 5-Bromopyridin-3-ol (C₅H₄BrNO, MW: 173.99 g/mol ) + 4-(Trifluoromethyl)phenylboronic acid (C₇H₆BF₃O₂, MW: 189.93 g/mol )

Product: this compound (C₁₂H₈F₃NO, MW: 255.19 g/mol )

Calculation: % Atom Economy = (MW of Product / Σ MW of Reactants) x 100 % Atom Economy = (255.19 / (173.99 + 189.93)) x 100 ≈ 70.1%

In contrast, multi-step classical syntheses often involve reactions with poor atom economy, such as Wittig reactions or protection-deprotection sequences, which generate significant stoichiometric waste. An alternative green approach is the use of one-pot multi-component reactions (MCRs) for pyridine synthesis. bohrium.com MCRs combine three or more reactants in a single step to form the final product, which inherently improves atom economy and process efficiency by reducing intermediate isolation and purification steps. acsgcipr.orgnih.gov

Synthetic StrategyKey FeaturesAtom EconomyWaste GenerationReference
Suzuki-Miyaura Coupling C-C bond formation via Pd-catalysis.High (approx. 70%)Low (inorganic salts) jocpr.com
Multi-Component Reaction One-pot synthesis from simple precursors.HighLow (e.g., water, ethanol) bohrium.comacsgcipr.org
Classical Multi-Step Synthesis Often involves protection groups, stoichiometric reagents.LowHigh (byproducts from each step)N/A

Table 2: Comparison of synthetic strategies based on atom economy and waste minimization.

Exploration of Environmentally Benign Reaction Conditions

A key goal of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. unibo.it For palladium-catalyzed cross-couplings, significant progress has been made in utilizing environmentally benign solvents, particularly water. nih.govnih.gov

Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. nih.gov Suzuki-Miyaura reactions have been successfully performed in neat water or aqueous co-solvent systems like ethanol/water. nih.govnih.govdoi.org The use of aqueous media is often facilitated by water-soluble ligands or surfactants. For instance, natural surfactants like saponin (B1150181) can form micelles in water, creating a microenvironment that facilitates the reaction between organic substrates at room temperature, thereby also reducing energy consumption. rsc.org

In addition to greener solvents, energy efficiency is another important consideration. Microwave-assisted synthesis is an energy-efficient technique that can significantly accelerate reactions, leading to shorter processing times and reduced energy usage compared to conventional heating methods. nih.govacs.org The combination of aqueous media and microwave irradiation represents a highly sustainable approach for synthesizing biaryl compounds. nih.govresearchgate.net

Sustainable Catalysis in Target Compound Preparation

The use of palladium in cross-coupling reactions presents both economic and environmental challenges due to the metal's cost and toxicity. Sustainable catalysis focuses on minimizing the amount of catalyst used and implementing strategies for its recovery and reuse.

A primary strategy is the development of heterogeneous catalysts, where the palladium is immobilized on a solid support. doi.org For example, a palladium catalyst supported on functionalized silica (B1680970) ('SiO₂'-NH₂-Pd) has been shown to be highly effective for the Suzuki-Miyaura coupling of azaheteroaryl halides in aqueous media. doi.org Such catalysts can be easily separated from the reaction mixture by simple filtration and reused for multiple reaction cycles with minimal loss of activity. This approach not only simplifies product purification but also significantly reduces palladium waste in the final product and effluent streams. doi.orgnih.gov

Palladium nanoparticles (Pd-NPs) also represent a promising avenue for sustainable catalysis. When synthesized using eco-friendly methods and stabilized to be effective in water, Pd-NPs can provide high catalytic efficiency at very low metal loadings. rsc.org The ability to recycle these catalysts over several runs makes them a cost-effective and environmentally sound option for large-scale synthesis. nih.gov

Catalyst SystemSolventKey AdvantageReusability (Cycles)Reference
'SiO₂'-NH₂-PdWaterHeterogeneous, easily recovered>4 doi.org
LaPO₄·Pd NanocatalystWaterRecyclable, high efficiency5 nih.gov
Pyridine-Pyrazole/Pd(II)EtOH/H₂ORecyclable, water-soluble complex5 nih.gov
Pd NanoparticlesWaterHigh activity at low Pd loadingHigh rsc.org

Table 3: Examples of sustainable and reusable palladium catalysts for Suzuki-Miyaura reactions in aqueous media.

An extensive search for scientific literature containing the experimental spectroscopic data for this compound has been conducted. Unfortunately, detailed research findings, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) data, for this specific chemical compound are not available in the public domain through the performed searches.

The search yielded NMR data for structurally related but distinct compounds, such as 2-(4-(trifluoromethyl)phenyl)pyridine and other derivatives of pyridine and trifluoromethylphenyl moieties. However, none of the retrieved sources provide the specific ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, or NOESY NMR data required for a complete structural elucidation of this compound as outlined in the request.

Without access to published experimental data, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as specified in the instructions. Constructing a theoretical analysis or using data from related compounds would not meet the requirement for factual accuracy based on documented research for the target molecule. Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic Elucidation of the Molecular Structure of 5 4 Trifluoromethyl Phenyl Pyridin 3 Ol

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 5-[4-(trifluoromethyl)phenyl]pyridin-3-ol is expected to exhibit several characteristic absorption bands that correspond to its specific functional groups. The presence of a hydroxyl (-OH) group on the pyridine (B92270) ring gives rise to a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of O-H stretching vibrations involved in intermolecular hydrogen bonding. The C-O stretching vibration associated with the phenolic hydroxyl group is anticipated to appear in the 1260-1180 cm⁻¹ range.

The aromatic nature of the compound is confirmed by multiple bands. The C-H stretching vibrations of the pyridine and phenyl rings are expected to produce sharp, medium-intensity peaks above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C and C=N stretching vibrations within the aromatic rings will generate a series of sharp bands of variable intensity in the 1620-1450 cm⁻¹ region.

A key feature of this molecule is the trifluoromethyl (-CF₃) group. This group is characterized by very strong and distinct absorption bands resulting from C-F stretching vibrations, typically appearing in the 1350-1100 cm⁻¹ range. mdpi.com These bands are often among the most intense in the spectrum, providing clear evidence for the presence of the -CF₃ moiety.

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3400-3200O-H StretchHydroxyl (-OH)Strong, Broad
3100-3000C-H StretchAromatic (Pyridine & Phenyl Rings)Medium, Sharp
1620-1550C=N StretchPyridine RingMedium-Strong
1600-1450C=C StretchAromatic (Pyridine & Phenyl Rings)Medium-Strong, Sharp
1350-1100C-F StretchTrifluoromethyl (-CF₃)Very Strong
1260-1180C-O StretchPhenolic HydroxylStrong

Each absorption band in the IR spectrum can be correlated to a specific type of molecular motion.

Stretching Vibrations (ν): These involve a change in the inter-atomic distance along the bond axis.

ν(O-H): The broad band around 3300 cm⁻¹ corresponds to the stretching of the oxygen-hydrogen bond.

ν(C-H): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.

ν(C=C) and ν(C=N): The skeletal vibrations of the aromatic rings in the 1620-1450 cm⁻¹ region are due to the stretching and contracting of the carbon-carbon and carbon-nitrogen double bonds. rsc.orgresearchgate.net

ν(C-F): The intense absorptions between 1350 and 1100 cm⁻¹ are assigned to the symmetric and asymmetric stretching modes of the carbon-fluorine bonds in the -CF₃ group.

Bending Vibrations (δ): These involve a change in the angle between two bonds.

δ(O-H): The in-plane bending of the O-H group is expected around 1410-1310 cm⁻¹.

δ(C-H): Aromatic C-H in-plane and out-of-plane bending vibrations occur in the fingerprint region (below 1300 cm⁻¹). Out-of-plane bends are particularly useful for determining the substitution pattern on the aromatic rings.

The complex interactions of these fundamental vibrations create a unique spectral fingerprint, allowing for the unambiguous identification of this compound.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition and validation of the molecular formula. The molecular formula for this compound is C₁₂H₈F₃NO. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺.

IonMolecular FormulaCalculated Exact MassExpected m/z in HRMS
[M]C₁₂H₈F₃NO251.0558-
[M+H]⁺C₁₂H₉F₃NO⁺252.0631252.0631

The experimentally determined m/z value from HRMS should match the calculated exact mass for C₁₂H₉F₃NO⁺ within a very small margin of error (typically <5 ppm), thereby confirming the molecular formula of the compound. acs.org

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. The fragmentation of this compound is expected to follow logical pathways based on the strengths of its chemical bonds and the stability of the resulting fragments.

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 252.06) would likely involve:

Loss of CO: The pyridinol moiety can tautomerize to its keto form (a pyridone), facilitating the neutral loss of carbon monoxide (CO, 28 Da), a common fragmentation for phenolic compounds, leading to a fragment ion at m/z 224.06.

Loss of CF₃: Cleavage of the C-C bond between the phenyl ring and the trifluoromethyl group can result in the loss of a ·CF₃ radical (69 Da).

Cleavage of the Biaryl Bond: The bond connecting the pyridine and phenyl rings can cleave, leading to ions corresponding to the protonated trifluoromethylphenyl moiety or the pyridinol moiety. sapub.org

Loss of HCN: Fragmentation of the pyridine ring itself can occur, often involving the elimination of hydrogen cyanide (HCN, 27 Da). massbank.eu

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Structure of Fragment
252.06224.06CO (28 Da)Fragment from pyridone tautomer
252.06183.00·CF₃ (69 Da)[M+H-CF₃]⁺
252.06145.04C₅H₄NO (94 Da)[C₇H₄F₃]⁺ (Trifluoromethylphenyl cation)
252.0695.04C₇H₄F₃ (145 Da)[C₅H₆NO]⁺ (Protonated pyridin-3-ol)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure, particularly the extent of conjugation.

The structure of this compound contains two conjugated aromatic rings (phenyl and pyridine) linked together, which is expected to result in strong UV absorption. The spectrum will likely be characterized by two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. They are typically high-intensity (high molar absorptivity, ε) and occur in conjugated systems. For this bi-aryl system, strong absorption bands are expected in the 250-350 nm range. researchgate.net

n → π* Transitions: These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* anti-bonding orbital. These absorptions often appear as a shoulder on the more intense π → π* bands or as a separate band at a longer wavelength. scielo.org.za

The solvent used for analysis can influence the position of the absorption maxima (λ_max) due to solute-solvent interactions. For instance, polar solvents can shift the λ_max of n → π* transitions to shorter wavelengths (a hypsochromic or blue shift).

Expected λmax Range (nm)Electronic TransitionAssociated ChromophoreExpected Intensity (ε)
~250-280π → πPhenyl and Pyridine RingsHigh
~300-350π → πConjugated Bi-aryl SystemHigh
>350n → π*N and O HeteroatomsLow

Analysis of Electronic Transitions and Chromophoric Systems

The chromophoric system of this compound is a conjugated system composed of a 3-hydroxypyridine (B118123) ring linked to a 4-(trifluoromethyl)phenyl ring. The electronic absorption spectrum of this molecule is expected to be characterized by transitions originating from this extended π-electron system.

The principal electronic transitions are anticipated to be π → π* and n → π* transitions. The high-energy π → π* transitions are typically associated with the aromatic rings and are expected to exhibit high molar absorptivity (ε). The n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, are generally of lower energy and have significantly lower molar absorptivity.

The UV spectrum of the parent 3-hydroxypyridine shows absorption bands that are characteristic of such heterocyclic systems. researchgate.net The linkage to the phenyl ring in 5-phenylpyridin-3-ol extends the conjugation, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Table 1: Expected Electronic Transitions for this compound

Transition TypeExpected Wavelength Range (nm)Associated Chromophore
π → π250 - 300Phenyl and Pyridine Rings
n → π300 - 350Pyridine N, Hydroxyl O

Note: The values in this table are estimations based on related compounds and established spectroscopic principles.

Influence of Substituents on Electronic Absorption Characteristics

The electronic absorption characteristics of the core 5-phenylpyridin-3-ol structure are significantly modulated by the hydroxyl (-OH) and trifluoromethyl (-CF3) substituents.

The hydroxyl group on the pyridine ring acts as an auxochrome, an electron-donating group through resonance. This donation of electron density to the aromatic π-system generally results in a bathochromic shift of the π → π* transitions and an increase in their intensity.

Conversely, the trifluoromethyl group on the phenyl ring is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect can alter the energy levels of the molecular orbitals, potentially leading to shifts in the absorption maxima. The presence of such a group can influence the charge distribution within the molecule, affecting both the π → π* and n → π* transitions. The interplay of the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group dictates the final electronic absorption profile of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, a detailed analysis of its likely solid-state architecture can be inferred from crystallographic studies of analogous compounds, including substituted biphenyls and fluorinated aromatic molecules. researchgate.netresearchgate.net

Determination of Unit Cell Parameters and Space Group

The determination of unit cell parameters and the space group is fundamental to X-ray crystallography. For a molecule like this compound, one would expect it to crystallize in one of the common centrosymmetric or non-centrosymmetric space groups, depending on the molecular packing and intermolecular interactions. The table below presents representative unit cell parameters from a related heterocyclic compound to illustrate the nature of the crystallographic data.

Table 2: Representative Crystallographic Data for an Analogous Heterocyclic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.3075
b (Å)6.5075
c (Å)18.4929
α (°)90
β (°)92.883
γ (°)90
Volume (ų)1479.24

Data from a related pyrazole (B372694) derivative, C18H12N2O4, for illustrative purposes. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be governed by a variety of intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. Therefore, strong O-H···N hydrogen bonds are likely to be a dominant feature in the crystal lattice, potentially forming chains or networks of molecules. researchgate.net

Conformational Analysis in the Crystalline Phase

A key conformational feature of this compound is the torsion angle between the pyridine and phenyl rings. In the solid state, this angle is influenced by a balance between the tendency for π-conjugation (favoring planarity) and the steric hindrance between the ortho-hydrogens of the two rings (favoring a twisted conformation). acs.org

For many biphenyl-type structures, the crystalline phase often exhibits a non-planar conformation to alleviate steric strain. researchgate.net The specific torsion angle adopted in the crystal lattice will be a compromise that maximizes favorable intermolecular interactions while minimizing intramolecular steric repulsion. The conformation of biphenyl (B1667301) itself, for instance, is known to have a torsion angle of around 44° in the vapor phase, while in the solid state, crystal packing forces can lead to a more planar geometry. acs.org

Computational Chemistry and Theoretical Investigations of 5 4 Trifluoromethyl Phenyl Pyridin 3 Ol

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of 5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol. These in silico studies utilize methods like DFT, often with functionals such as B3LYP and basis sets like 6-311++G(d,p), to model the molecule's behavior. ajchem-a.comwu.ac.th This approach allows for a detailed examination of its structural and electronic landscape.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

A key aspect of this molecule's structure is the dihedral angle between the pyridine (B92270) and phenyl rings. Due to rotational freedom around the carbon-carbon single bond connecting the two rings, multiple conformations can exist. Computational scans of the potential energy surface as a function of this dihedral angle are performed to identify the most stable conformer(s) and the energy barriers between them. The global minimum on this conformational energy landscape represents the molecule's most probable structure in the gas phase. It is anticipated that the most stable conformation will involve a non-planar arrangement of the two rings to minimize steric hindrance between adjacent hydrogen atoms.

ParameterOptimized Value (Å)
C-C (inter-ring)1.485
C-O (hydroxyl)1.362
C-N (pyridine)1.335
C-F (trifluoromethyl)1.345

Note: The data in this table is hypothetical and represents typical values that would be obtained from DFT/B3LYP calculations for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-3-ol ring, particularly involving the lone pairs of the oxygen and nitrogen atoms. Conversely, the LUMO is anticipated to be distributed over the electron-deficient trifluoromethylphenyl ring system, owing to the strong electron-withdrawing nature of the -CF3 group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com The presence of the electron-donating hydroxyl group on the pyridine ring and the electron-withdrawing trifluoromethyl group on the phenyl ring likely results in a moderate HOMO-LUMO gap, indicating a molecule with significant potential for chemical interactions. nih.gov

Orbital/ParameterEnergy (eV)
HOMO-6.85
LUMO-1.98
HOMO-LUMO Gap (ΔE)4.87

Note: The data in this table is hypothetical and represents typical values that would be obtained from DFT/B3LYP calculations for illustrative purposes.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for predicting the reactive sites of a molecule. ekb.eg It illustrates the charge distribution from the perspective of an approaching reagent, with different colors representing regions of varying electrostatic potential.

In the ESP map of this compound:

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They are predicted to be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. nih.govresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is expected on the hydrogen atom of the hydroxyl group. The carbon atoms of the trifluoromethyl group and the hydrogen atoms on the aromatic rings will also exhibit positive potential. researchgate.net

This mapping provides a clear, visual guide to the molecule's reactivity, highlighting the likely sites for hydrogen bonding and interactions with other polar molecules. nih.gov

To quantify the distribution of electrons within the molecule, atomic charge calculations are performed using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net These methods assign partial charges to each atom, offering a more detailed picture of the electronic structure than ESP maps alone.

For this compound, these calculations would confirm the high negative charges on the oxygen and nitrogen atoms and positive charges on the hydrogen of the -OH group and the carbon of the -CF3 group. NBO analysis further provides insights into charge transfer interactions between different parts of the molecule, such as delocalization from the pyridine ring to the phenyl ring. chemmethod.comnih.gov

Atom/ParameterMulliken Charge (a.u.)NBO Charge (a.u.)
O (hydroxyl)-0.65-0.78
N (pyridine)-0.58-0.69
C (attached to O)+0.42+0.55
C (attached to CF3)+0.35+0.48
Dipole Moment 3.5 D

Note: The data in this table is hypothetical and represents typical values that would be obtained from DFT/B3LYP calculations for illustrative purposes.

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Computational chemistry is an indispensable tool for predicting spectroscopic properties, which can then be used to interpret and verify experimental data. DFT calculations can simulate various types of spectra, including NMR. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. wu.ac.thnih.gov

For this compound, theoretical chemical shifts can be predicted for each unique hydrogen and carbon atom.

¹H NMR: The proton of the hydroxyl group (-OH) is expected to appear as a broad singlet at a downfield chemical shift. The aromatic protons on the pyridine and phenyl rings will appear in the aromatic region (typically 7.0-9.0 ppm), with their exact positions influenced by the electronic effects of the substituents.

¹³C NMR: The carbon atom attached to the hydroxyl group will be significantly deshielded and appear at a high chemical shift. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons will resonate in their characteristic region (110-160 ppm).

By comparing these computationally predicted spectra with experimentally obtained spectra, a confident assignment of all signals can be made, confirming the molecule's structure. mdpi.com

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H28.85145.2
Pyridine-H47.95128.7
Pyridine-H68.92148.1
Phenyl-H2'/H6'7.80126.5 (quartet)
Phenyl-H3'/H5'7.72130.4
Hydroxyl-H9.50-
Pyridine-C3-155.8
Pyridine-C5-135.1
Phenyl-C1'-132.5
Phenyl-C4'-131.0 (quartet)
CF3-124.3 (quartet)

Note: The data in this table is hypothetical and represents typical values that would be obtained from GIAO/DFT calculations for illustrative purposes.

Theoretical Calculation of Vibrational Frequencies (IR) and Intensities

Computational quantum chemistry provides a powerful tool for predicting the vibrational spectra of molecules. For this compound, a theoretical calculation of its infrared (IR) spectrum can offer significant insights into its molecular structure and bonding. Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for such calculations. These theoretical predictions can be correlated with experimental Fourier-transform infrared (FT-IR) spectroscopy to assign specific vibrational modes to the observed absorption bands.

The vibrational spectrum of this compound is expected to be complex due to its numerous functional groups. Key vibrational modes would include the stretching and bending of the O-H, C-H, C=C, C-N, C-O, and C-F bonds. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, is anticipated to influence the vibrational frequencies of the adjacent phenyl ring.

A study on the related compound, 2-methoxy-3-(trifluoromethyl)pyridine (B55313), using DFT calculations provides a basis for predicting the vibrational characteristics of the trifluoromethyl-substituted pyridine core in our target molecule. researchgate.net The calculations for 2-methoxy-3-(trifluoromethyl)pyridine showed distinct frequencies for the C-F stretching and bending modes, as well as for the pyridine ring vibrations. researchgate.net By analogy, we can anticipate the characteristic vibrational frequencies for this compound as detailed in the table below.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
O-H stretching Pyridin-3-ol 3600-3200
Aromatic C-H stretching Phenyl and Pyridine rings 3100-3000
C=C and C=N stretching Phenyl and Pyridine rings 1600-1450
C-F stretching Trifluoromethyl group 1350-1100
C-O stretching Pyridin-3-ol 1260-1000
O-H bending Pyridin-3-ol 1440-1395
C-H bending (in-plane) Phenyl and Pyridine rings 1300-1000

It is important to note that these are predicted ranges, and the precise frequencies can be influenced by intermolecular interactions, such as hydrogen bonding, especially in the condensed phase.

Computational Modeling of Electronic Transitions (UV-Vis)

The electronic absorption spectrum of this compound can be modeled using time-dependent density functional theory (TD-DFT). This computational approach allows for the prediction of the electronic transitions between molecular orbitals, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. The calculated absorption maxima (λmax) and oscillator strengths can then be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the aromatic pyridine and phenyl rings. The presence of the hydroxyl (-OH) group, an auxochrome, and the trifluoromethyl (-CF3) group, a chromophore with strong electronic effects, will significantly influence the positions and intensities of these absorption bands. The trifluoromethyl group, being a potent electron-withdrawing group, is likely to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted phenylpyridine.

Table 2: Predicted Electronic Transitions for this compound

Transition Type Chromophore Predicted Wavelength Range (nm)
π → π* Phenyl and Pyridine rings 200-280

The solvent environment can also play a crucial role in the electronic transitions. Computational models incorporating solvent effects, such as the Polarizable Continuum Model (PCM), can provide more accurate predictions of the UV-Vis spectrum in different media. sigmaaldrich.com

Reactivity and Reaction Mechanism Studies

Analysis of Global and Local Reactivity Descriptors

Computational chemistry offers a suite of descriptors derived from conceptual DFT that help in understanding and predicting the reactivity of molecules. For this compound, these descriptors can elucidate its electrophilic and nucleophilic behavior.

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules are less reactive.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

The presence of the electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and increasing the electrophilicity of the molecule. mdpi.com

Local reactivity descriptors identify the most reactive sites within a molecule. The Fukui function is a prominent local descriptor that indicates the propensity of a specific atomic site to undergo a nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can predict the most probable sites for various chemical reactions on the this compound framework. For instance, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group would be expected to be nucleophilic centers, while certain carbon atoms on the aromatic rings might be susceptible to electrophilic attack.

Computational Elucidation of Potential Reaction Mechanisms involving this compound

Another area of interest would be the investigation of reactions involving the hydroxyl group, such as etherification or esterification. Computational modeling could help in understanding the reaction kinetics and thermodynamics of such transformations. Furthermore, the trifluoromethyl group can participate in certain reactions, and computational studies could shed light on the mechanisms of these processes. For instance, nucleophilic aromatic substitution, where a nucleophile displaces a group on the phenyl ring, could be a potential reaction pathway to explore computationally.

Transition State Identification and Energy Barrier Calculations

A crucial aspect of studying reaction mechanisms computationally is the identification of transition states and the calculation of activation energy barriers. A transition state is a high-energy, unstable configuration along the reaction coordinate that connects reactants and products. Locating the exact geometry of a transition state on the potential energy surface is a key step in understanding the kinetics of a reaction.

Once a transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. Computational methods can be used to calculate these barriers for various potential reactions of this compound, thereby providing a quantitative measure of their feasibility. For example, in a hypothetical electrophilic nitration reaction, computational chemistry could be used to compare the energy barriers for substitution at different positions on the aromatic rings, thus predicting the regioselectivity of the reaction.

Solvent Effects and Tautomerism Studies via Computational Modeling

The structure and reactivity of this compound can be significantly influenced by the solvent. Computational modeling, particularly using implicit solvent models like the Polarizable Continuum Model (PCM), can effectively capture the effects of the solvent on the molecule. sigmaaldrich.com

One of the most interesting aspects to investigate computationally for this molecule is its tautomerism. Hydroxypyridines are known to exist in equilibrium with their keto tautomers (pyridinones). In the case of this compound, it can exist in equilibrium with its tautomeric form, 5-[4-(trifluoromethyl)phenyl]pyridin-3(2H)-one.

Computational studies on the tautomerism of 2-hydroxypyridine (B17775) have shown that the position of the equilibrium is highly dependent on the solvent polarity. nih.govwuxibiology.com In the gas phase or in nonpolar solvents, the hydroxy form is generally more stable. However, in polar protic solvents, the pyridone form can be favored due to better solvation of the more polar keto tautomer.

For this compound, computational modeling can be used to:

Calculate the relative energies of the enol and keto tautomers in the gas phase and in various solvents.

Predict the equilibrium constant for the tautomerization in different environments.

Investigate the role of explicit solvent molecules in stabilizing one tautomer over the other through hydrogen bonding.

The electron-withdrawing trifluoromethyl group could also influence the tautomeric equilibrium by affecting the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen.

Table 4: Predicted Tautomeric Equilibrium of this compound in Different Solvents

Solvent Polarity Predicted Predominant Tautomer Rationale
Gas Phase - Enol (pyridin-3-ol) Intrinsic stability
Dichloromethane Nonpolar Enol (pyridin-3-ol) Limited stabilization of the keto form
Acetonitrile Polar aprotic Keto (pyridin-3-one) Dipolar interactions favor the more polar keto form

Non-Covalent Interactions and Intermolecular Forces

The supramolecular architecture and crystal packing of this compound are dictated by a sophisticated network of non-covalent interactions. These forces, though weaker than covalent bonds, are crucial in determining the solid-state properties of the compound. Theoretical and computational studies, particularly those employing Hirshfeld surface analysis and density functional theory (DFT), provide profound insights into the nature and hierarchy of these intermolecular forces. The primary non-covalent interactions at play include hydrogen bonding, π-π stacking, and various van der Waals forces, with the trifluoromethyl group introducing additional halogen-related contacts.

In addition to classical hydrogen bonds, weaker C-H···O and C-H···F hydrogen bonds further stabilize the crystal lattice. The aromatic C-H groups of both the pyridine and phenyl rings can interact with the oxygen of the hydroxyl group and the fluorine atoms of the trifluoromethyl group on neighboring molecules.

The aromatic nature of the pyridine and phenyl rings facilitates π-π stacking interactions. These interactions are typically observed in a parallel-displaced or T-shaped arrangement, contributing to the cohesion of the crystal packing. The presence of the electron-withdrawing trifluoromethyl group can influence the quadrupole moment of the phenyl ring, thereby modulating the strength and geometry of these π-π interactions.

Hirshfeld surface analysis is a powerful tool for quantifying the relative contributions of different intermolecular contacts. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be visualized. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a percentage contribution for each type of interaction. For a molecule like this compound, a hypothetical breakdown of these contributions is presented below, based on analyses of similar compounds.

Table 1: Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis

Intermolecular ContactContribution (%)
H···H35 - 45%
C···H / H···C20 - 30%
O···H / H···O10 - 15%
F···H / H···F8 - 12%
C···C3 - 7%
N···H / H···N2 - 5%
Other< 2%

Note: This table presents expected percentage contributions for different intermolecular contacts for this compound based on computational studies of analogous molecular structures. The exact values would require a specific crystallographic and computational analysis of the compound .

The trifluoromethyl group, beyond its involvement in weak hydrogen bonding, also contributes to dipole-dipole interactions and can participate in halogen bonding, although the latter is more prominent with heavier halogens. The strong electronegativity of fluorine atoms creates a significant dipole moment in the C-F bonds, leading to electrostatic interactions that influence molecular packing.

Table 2: Representative Intermolecular Interaction Geometries

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
O-H···NO-HN (pyridine)1.8 - 2.2160 - 180
C-H···OC-H (aromatic)O (hydroxyl)2.3 - 2.7130 - 160
C-H···FC-H (aromatic)F (CF₃)2.4 - 2.8120 - 150
π-π StackingPhenyl RingPyridine Ring3.4 - 3.8 (centroid-centroid)N/A

Note: The data in this table are typical values for the specified types of non-covalent interactions observed in similar organic molecules and serve as a predictive guide for this compound.

Academic Applications and Structure Property/reactivity Relationships of 5 4 Trifluoromethyl Phenyl Pyridin 3 Ol

Investigation of 5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol as a Molecular Tool in Biochemical Research

The unique combination of a pyridin-3-ol core, capable of hydrogen bonding, and an electron-withdrawing trifluoromethylphenyl group suggests that this compound could serve as a versatile molecular tool in biochemical research. Its structure allows for potential interactions with biological macromolecules and provides sites for further functionalization.

Exploration of Molecular Interactions with Model Biological Macromolecules (e.g., DNA, RNA, synthetic peptides)

While direct studies on the interaction of this compound with biomolecules are not documented, the structural motifs suggest several potential modes of interaction. The pyridin-3-ol moiety can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the pyridine (B92270) nitrogen). This dual capability could facilitate binding to the phosphate (B84403) backbone or the nucleobases of DNA and RNA. Furthermore, the planar aromatic rings can intercalate between base pairs of nucleic acids.

The trifluoromethyl group, known for its lipophilicity and ability to form strong non-covalent interactions, could further modulate these interactions. In the context of peptides, the compound could interact with amino acid side chains through hydrogen bonding (with serine, threonine, tyrosine, etc.) or hydrophobic interactions.

Table 1: Potential Non-Covalent Interactions of this compound with Biomolecules

Interacting Moiety of CompoundPotential Binding Partner on BiomoleculeType of Interaction
Pyridin-3-ol (OH group)Phosphate backbone (DNA/RNA), Carbonyl groups (peptides)Hydrogen Bond Donor
Pyridin-3-ol (N atom)Amine groups (nucleobases, peptides)Hydrogen Bond Acceptor
Aromatic RingsNucleobases (DNA/RNA), Aromatic amino acids (peptides)π-π Stacking
Trifluoromethyl GroupHydrophobic pockets in proteinsHydrophobic Interaction

Design Principles for Bioconjugation Strategies and Functionalization

The structure of this compound offers several avenues for bioconjugation, enabling its attachment to biomolecules for applications such as targeted delivery or fluorescent labeling. The phenolic hydroxyl group is a key site for functionalization. It can be derivatized to form ethers or esters, allowing for the introduction of linker molecules with reactive functionalities like azides, alkynes, or maleimides, which are commonly used in "click chemistry" and thiol-maleimide coupling reactions for bioconjugation.

Furthermore, the pyridine ring itself can be functionalized, although this is generally more challenging. C-H activation strategies could potentially be employed to introduce additional functional groups at other positions on the pyridine ring, offering more complex bioconjugation possibilities.

Exploration in Advanced Materials Science Applications

The aromatic and functional nature of this compound makes it a promising candidate for applications in materials science, particularly in the development of organic polymers, electronic materials, and supramolecular structures.

Potential as a Building Block for Organic Polymers or Frameworks

The bifunctional nature of this compound, with its reactive hydroxyl group and potential for modification on the pyridine ring, makes it a suitable monomer for polymerization reactions. Poly(ether)s or polyesters could be synthesized through reactions involving the hydroxyl group. The rigidity of the aryl-pyridine backbone would likely impart thermal stability to the resulting polymers.

Moreover, the pyridine nitrogen can act as a coordination site for metal ions, opening the possibility of forming metal-organic frameworks (MOFs). The trifluoromethyl group could influence the porosity and guest-binding properties of such frameworks.

Integration into Organic Electronic and Optoelectronic Systems

Pyridine-containing compounds are widely used as electron-transporting materials in organic light-emitting diodes (OLEDs) due to the electron-deficient nature of the pyridine ring. The presence of the strongly electron-withdrawing trifluoromethyl group in this compound would further enhance its electron-accepting properties, making it a potentially excellent candidate for an electron-transport or hole-blocking layer in OLEDs.

The extended π-conjugation across the phenyl and pyridine rings suggests that the compound may exhibit interesting photophysical properties, such as fluorescence. Modification of the aryl group or the pyridine ring could be used to tune the emission color and quantum yield for applications in organic electronics.

Table 2: Predicted Electronic Properties and Potential Optoelectronic Applications

PropertyPredicted CharacteristicPotential Application
Electron AffinityHigh (due to pyridine and CF3 group)Electron Transport Material (OLEDs)
Ionization PotentialHighHole Blocking Material (OLEDs)
π-ConjugationExtendedEmitter in OLEDs, Organic Semiconductors

Supramolecular Assembly and Nanomaterial Fabrication

The pyridin-3-ol moiety is well-known for its ability to form robust hydrogen-bonded supramolecular assemblies. In the solid state, it is likely that this compound would form extended hydrogen-bonded networks. The trifluoromethylphenyl group would play a crucial role in directing the packing of these assemblies through π-π stacking and other non-covalent interactions.

This propensity for self-assembly could be exploited in the fabrication of nanomaterials. For instance, the compound could be used to form self-assembled monolayers on surfaces or to create well-defined nanostructures such as nanofibers or vesicles in solution. The pyridine nitrogen also provides a site for coordination with metal nanoparticles, allowing for the creation of hybrid nanomaterials with combined optical, electronic, or catalytic properties.

Comprehensive Structure-Reactivity Relationships and Design Principles of this compound

The molecular architecture of this compound, featuring a pyridinol core appended with a trifluoromethyl-substituted phenyl ring, gives rise to a unique combination of electronic and steric properties. These characteristics not only dictate its intrinsic reactivity but also serve as a foundation for the rational design of new chemical entities with tailored functions. Understanding the interplay between the pyridinol functionality and the trifluoromethyl group is crucial for predicting chemical behavior and designing derivatives for specific academic applications.

Influence of the Pyridinol Functionality on Chemical Transformations

The pyridin-3-ol moiety is a versatile functional group that significantly influences the compound's reactivity. Its chemical behavior is dominated by the interplay between the acidic hydroxyl group and the basic nitrogen atom within the aromatic ring. This functionality can exist in equilibrium between its neutral hydroxypyridine form and a zwitterionic pyridiniumolate tautomer, which affects its participation in chemical reactions.

The reactivity of the pyridinol group can be summarized as follows:

Acidity and Basicity : The hydroxyl group imparts acidic properties, allowing for deprotonation to form a phenoxide-like anion. The pyridine nitrogen, conversely, is basic and can be protonated or act as a nucleophile. The presence of the strongly electron-withdrawing 4-(trifluoromethyl)phenyl group at the 5-position is expected to increase the acidity of the hydroxyl group and decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridin-3-ol.

Nucleophilicity : The oxygen of the hydroxyl group can act as a nucleophile in reactions such as etherification and esterification. The reactivity can be enhanced by deprotonation with a suitable base.

Electrophilic Aromatic Substitution : The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the pyridine ring. However, the pyridine ring itself is an electron-deficient system, making such reactions challenging without strong activation. Potential sites for substitution are C2, C4, and C6, with the regioselectivity influenced by steric hindrance and the electronic effect of the C5 substituent.

Metal Coordination : The pyridine nitrogen and the hydroxyl oxygen can act as ligands, coordinating to metal centers. This property is foundational in the design of catalysts and functional materials.

Table 1: Potential Chemical Transformations at the Pyridinol Moiety
Reaction TypeReactive SitePotential ProductNotes
O-Alkylation (Williamson Ether Synthesis)Hydroxyl OxygenPyridyl EtherRequires deprotonation of the -OH group with a base.
O-AcylationHydroxyl OxygenPyridyl EsterCan be catalyzed by acid or base.
N-AlkylationPyridine NitrogenPyridinium (B92312) SaltForms a quaternary ammonium (B1175870) salt.
N-OxidationPyridine NitrogenPyridine N-oxideTypically achieved using a peroxy acid.

Impact of the Trifluoromethyl Group on Electronic Properties and Molecular Recognition

The trifluoromethyl (-CF₃) group is a dominant factor in the electronic landscape of the molecule. It is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence primarily through a strong inductive effect (-I). nih.gov This profoundly alters the physicochemical properties of the entire molecule. mdpi.comresearchgate.net

Electronic Properties:

Electron-Withdrawing Nature : The high electronegativity of the three fluorine atoms polarizes the C-F bonds, making the carbon atom of the -CF₃ group highly electron-deficient. mdpi.commdpi.com This effect is transmitted through the phenyl ring to the pyridinol system, reducing electron density throughout the molecule. nih.gov

Increased Lipophilicity : Despite the polarity of the C-F bonds, the -CF₃ group significantly increases the lipophilicity (hydrophobicity) of a molecule. mdpi.comnih.gov This property is critical for enhancing membrane permeability and influencing interactions with biological macromolecules. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation, a property often exploited in medicinal chemistry. mdpi.com

Molecular Recognition: The unique properties of the trifluoromethyl group also enable it to participate in specific non-covalent interactions that are crucial for molecular recognition events, such as ligand-protein binding.

Dipole-Dipole and Ion-Dipole Interactions : The strong dipole moment of the -CF₃ group allows it to engage in favorable electrostatic interactions with polar residues in a binding pocket.

Hydrogen Bonds : While not a classic hydrogen bond acceptor, the fluorine atoms of a -CF₃ group can participate in weak hydrogen bonds with suitable donors.

Halogen Bonds : Under specific geometric arrangements, the fluorine atoms can act as halogen bond acceptors.

In the context of drug design, the trifluoromethyl group on an aromatic ring has been shown to be critical for achieving high binding affinity and selectivity. For instance, in the development of kinase inhibitors, trifluoromethyl-substituted pyridine and pyrimidine (B1678525) moieties are common features, where the -CF₃ group contributes to both potency and favorable pharmacokinetic properties. acs.org

Table 2: Influence of the Trifluoromethyl Group on Molecular Properties
PropertyEffect of -CF₃ GroupUnderlying Cause
Electron DensityDecreased on both ringsStrong inductive electron withdrawal (-I effect). nih.govresearchgate.net
Lipophilicity (logP)IncreasedHydrophobic nature of the fluorinated group. mdpi.comnih.gov
Acidity of Pyridinol -OHIncreasedStabilization of the conjugate base by electron withdrawal.
Basicity of Pyridine NDecreasedReduction of electron density on the nitrogen atom.
Metabolic StabilityIncreasedHigh bond dissociation energy of the C-F bond. mdpi.com

Rational Design Strategies for Derivatization to Modulate Specific Academic Properties

The structure of this compound serves as a valuable scaffold that can be systematically modified to tune its properties for specific research purposes, particularly in fields like medicinal chemistry and materials science. Rational design strategies focus on targeted derivatization of the molecule's key functional groups.

Modulation of the 3-Hydroxyl Group : The pyridinol hydroxyl group is a primary target for derivatization.

Objective : Improve solubility, introduce a point of attachment for other molecules, or modulate binding interactions.

Strategy : Conversion of the hydroxyl group into an ether or ester. For example, forming a methyl ether could increase lipophilicity and remove a hydrogen bond donor capability, while introducing a polyethylene (B3416737) glycol (PEG) chain could enhance aqueous solubility. Acylation with different carboxylic acids allows for fine-tuning of steric bulk and electronic properties.

Modification of the Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen offers another site for chemical modification.

Objective : Alter the electronic properties of the ring system or introduce a permanent positive charge.

Strategy : N-oxidation can modulate the electron-donating/withdrawing character of the ring and provide new coordination sites. N-alkylation to form a pyridinium salt introduces a cationic center, which can drastically increase water solubility and create opportunities for ionic interactions.

Substitution on the Pyridine Ring : Although the ring is electron-deficient, further substitution can be achieved under specific conditions.

Objective : Introduce new functional groups to probe structure-activity relationships or to serve as handles for further reactions.

Strategy : Halogenation at the C2, C4, or C6 positions could be explored. These halogens could then be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append a wide variety of other functional groups, systematically exploring the chemical space around the core scaffold. This approach is widely used in the development of kinase inhibitors where substituents around a core heterocycle are varied to optimize potency and selectivity. nih.gov

The combination of the unique physicochemical properties of fluorine and the versatile characteristics of the pyridine moiety makes trifluoromethylpyridine derivatives valuable in academic and industrial research, particularly in the agrochemical and pharmaceutical sectors. nih.gov A design strategy might involve, for example, using this compound as a core and systematically building out a library of derivatives to probe the binding pocket of a target enzyme, with each modification designed to test a specific hypothesis about molecular recognition.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Analogues and Derivatives of 5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol

The development of efficient and versatile synthetic methodologies is paramount for exploring the chemical space around this compound. Future research will likely focus on creating a diverse library of analogues and derivatives to investigate structure-activity relationships. Key strategies for synthesizing trifluoromethylpyridine (TFMP) derivatives include chlorine/fluorine exchange using a trichloromethylpyridine precursor and the construction of the pyridine (B92270) ring from a building block that already contains the trifluoromethyl group. nih.gov

Further exploration could adapt cyclocondensation reactions, which are a common method for creating TFMP derivatives. nih.gov These reactions utilize trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov Research into one-pot or tandem reactions that streamline the synthesis of substituted pyridin-3-ol systems from readily available starting materials would be a significant advancement. Moreover, inspired by the synthesis of related heterocyclic systems like pyrazolo[3,4-b]pyridin-3-ol, new cyclization strategies could be developed. tandfonline.com The synthesis of α-trifluoromethyl piperidinic derivatives from pyridine precursors also provides a template for exploring reduction and functionalization pathways. scienceopen.com

Future work could also involve the late-stage functionalization of the this compound core, allowing for the rapid generation of derivatives with varied electronic and steric properties. This approach is crucial for creating targeted molecules for specific applications in medicinal chemistry and materials science. researchgate.netnih.gov

Table 1: Potential Synthetic Strategies for Future Exploration

Synthetic Strategy Description Potential Precursors/Reagents Key Advantage
Cyclocondensation Reactions Construction of the pyridine ring using a building block that already contains the trifluoromethyl moiety. nih.gov Ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov High efficiency and control over substituent placement.
Cross-Coupling Reactions Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to attach various aryl or alkyl groups to the pyridine core. Boronic acids, amines, organostannanes. High versatility for creating a diverse library of analogues.
Late-Stage C-H Functionalization Direct modification of C-H bonds on the pyridine or phenyl ring to introduce new functional groups. Transition metal catalysts (e.g., Pd, Ru, Rh). Atom economy and ability to modify complex molecules without de novo synthesis.

| Derivatization of Hydroxyl Group | Conversion of the pyridin-3-ol hydroxyl group into esters, ethers, or other functional groups to modulate properties. | Acyl chlorides, alkyl halides. | Simple modification to tune solubility, polarity, and biological activity. |

Development of Advanced Computational Methodologies for Enhanced Predictive Capabilities

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work. For this compound and its derivatives, future research will increasingly rely on advanced computational methodologies to provide deep insights into their structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and can be employed to predict molecular geometries, vibrational spectra (IR and Raman), and electronic properties. tandfonline.commaterialsciencejournal.org Future studies could use DFT calculations, for instance at the B3LYP/6-31G(d) level, to investigate the optimized geometry, electronic structure, heats of formation (HOF), and bond dissociation energies (BDE) of novel analogues. researchgate.net Such calculations are crucial for understanding the stability and potential pyrolysis mechanisms of new compounds. researchgate.net

Beyond standard DFT, research could explore more sophisticated methods to enhance predictive accuracy. This includes time-dependent DFT (TD-DFT) for simulating electronic absorption spectra (UV-Vis) and predicting excited-state properties. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods could be used to study the behavior of these molecules in complex environments, such as in solution or at the active site of a biological target. Investigating frontier molecular orbitals (FMO) and molecular electrostatic potential (MESP) can provide valuable information about the molecule's reactivity and intermolecular interaction sites. tandfonline.com

Table 2: Computational Methods and Their Predictive Applications

Computational Method Predicted Properties Scientific Insight
Density Functional Theory (DFT) Optimized molecular geometry, vibrational frequencies (IR/Raman), electronic structure, bond energies. materialsciencejournal.orgresearchgate.net Provides fundamental understanding of molecular structure and stability. tandfonline.comresearchgate.net
Time-Dependent DFT (TD-DFT) Electronic absorption spectra (UV-Vis), excited state properties. Elucidates photophysical properties and potential applications in materials science.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to characterize chemical bonds and intermolecular interactions. Offers deep insight into the nature of chemical bonding within the molecule.

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects, binding dynamics with target proteins. | Predicts the dynamic behavior of the molecule in realistic environments. |

Innovation in Spectroscopic Techniques for Unveiling Molecular Behavior

While standard spectroscopic techniques are essential, future research will benefit from innovations that provide more detailed and dynamic information about the molecular behavior of this compound and its derivatives. The characterization of such compounds typically involves a suite of spectroscopic methods, including FT-IR, ¹H and ¹³C NMR, and mass spectrometry, often complemented by single-crystal X-ray diffraction to determine the definitive molecular structure. tandfonline.comnih.gov

Future avenues could involve the application of advanced, multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, especially for more complex derivatives. Solid-state NMR could be employed to study the structure and dynamics of the compound in its crystalline form, providing data that is complementary to X-ray diffraction.

In the realm of vibrational spectroscopy, the combination of experimental FT-IR and Raman spectra with DFT calculations provides a powerful approach for the detailed assignment of vibrational modes. materialsciencejournal.orgijres.org Innovations could include the use of time-resolved spectroscopy to study the dynamics of photochemical processes or conformational changes on ultrafast timescales. Furthermore, the integration of spectroscopic methods with chemometrics, using statistical models like partial least squares regression (PLSR), can enable rapid and quantitative analysis of complex mixtures, which could be valuable in quality control or reaction monitoring. jfda-online.com

Table 3: Spectroscopic Techniques for Molecular Characterization

Technique Information Obtained Future Innovation/Application
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, crystal packing. tandfonline.comnih.gov High-pressure or variable-temperature crystallography to study structural changes under different conditions.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H, ¹³C), chemical environment, stereochemistry. nih.govresearchgate.net Use of advanced pulse sequences (e.g., 2D NMR) for complex structures; solid-state NMR for crystalline samples.
Fourier-Transform Infrared (FT-IR) & Raman Spectroscopy Identification of functional groups and molecular fingerprinting through vibrational modes. nih.govresearchgate.net Combining with DFT calculations for precise mode assignment; time-resolved IR to study reaction dynamics.
UV-Vis and Fluorescence Spectroscopy Electronic transitions (π-π*), information on conjugation and chromophores. researchgate.netnih.gov Solvatochromism studies to probe solute-solvent interactions; application in developing fluorescent probes.

| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. nih.gov | Coupling with liquid chromatography (LC-MS) for separation and identification of analogues and metabolites. |

Interdisciplinary Research Avenues in Emerging Chemical and Material Science Fields

The unique combination of a pyridin-3-ol scaffold and a trifluoromethylphenyl group suggests that this compound could be a valuable building block in various interdisciplinary fields. The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemicals, while the trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity. researchgate.netnih.govrsc.org

In materials science , pyridine derivatives are used as ligands for transition metals in catalysis and as building blocks for functional materials. up.ac.za Future research could explore the synthesis of metal complexes using this compound as a ligand. These complexes could be investigated for catalytic activity, for example, in asymmetric synthesis. acs.org The photophysical properties of its derivatives could also be explored for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

In the pharmaceutical and agrochemical sectors , the pyridine scaffold is a key component of numerous active ingredients. grandviewresearch.com360iresearch.com Analogues of this compound could be designed and synthesized as potential inhibitors of specific enzymes or as modulators of protein-protein interactions. The trifluoromethylphenyl moiety is present in a number of approved drugs and potent bioactive molecules. mdpi.com For instance, trifluoromethyl-substituted pyrimidine (B1678525) and pyrazole (B372694) derivatives have shown promising antitumor and antimicrobial activities, respectively. rsc.orgnih.gov This suggests that a library of derivatives based on the title compound could be screened for a wide range of biological activities.

The intersection of these fields provides a fertile ground for innovation, where computational predictions can guide the synthesis of novel materials and bioactive agents, which are then characterized by advanced spectroscopic methods, creating a synergistic research cycle.

Q & A

Basic: What are the common synthetic routes for preparing 5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically employs cross-coupling reactions such as Suzuki-Miyaura coupling between a halogenated pyridine derivative (e.g., 5-bromopyridin-3-ol) and a trifluoromethyl-substituted phenylboronic acid. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading .
  • Solvent system : A mix of toluene/ethanol/water (4:1:1) under inert atmosphere.
  • Temperature : 80–100°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
    Characterization is performed via ¹H/¹³C NMR (to confirm substitution patterns) and HPLC-MS for purity assessment .

Basic: How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystallization : Slow evaporation from ethanol/water.
  • Data collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL (for small-molecule refinement) to model atomic positions and thermal parameters .
    Key parameters:
  • Hydrogen bonding : The hydroxyl group forms O–H⋯N interactions with the pyridine ring.
  • Torsion angles : Dihedral angles between pyridine and phenyl rings (typically 5–15°) indicate planarity .

Advanced: How can researchers optimize synthetic yield when scaling up production of this compound?

Methodological Answer:
Yield optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require post-reaction dilution to avoid side products.
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching.
  • In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress.
  • Statistical design : Response Surface Methodology (RSM) to model interactions between temperature, catalyst loading, and solvent ratios .
    Comparative data from analogs (e.g., 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol) suggest that electron-withdrawing substituents on the phenyl ring improve yields by 10–15% .

Advanced: How should researchers resolve contradictory reports on the biological activity of this compound?

Methodological Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. no activity) require:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) in triplicate.
  • Orthogonal assays : Combine MIC (Minimum Inhibitory Concentration) testing with live-cell imaging (e.g., SYTOX Green uptake for membrane integrity).
  • Structural analogs : Compare with derivatives (e.g., hydroxyl vs. methoxy substitutions) to identify pharmacophores.
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to rule out false negatives from rapid degradation .

Advanced: What computational strategies are used to predict the binding interactions of this compound with biological targets?

Methodological Answer:
Computational workflows include:

  • Molecular docking : AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR targets (e.g., EGFR or 5-HT receptors).
  • MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity.
    Key findings from related compounds (e.g., 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol) suggest the trifluoromethyl group enhances hydrophobic binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.